molecular formula C16H17ClN4O2 B2576782 2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide CAS No. 1119236-33-7

2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2576782
CAS No.: 1119236-33-7
M. Wt: 332.79
InChI Key: WRPIUPJERZGJSW-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a morpholine group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the morpholine group.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and morpholine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds such as 2-chloropyridine and 4-morpholinopyridine share structural similarities.

    Carboxamide Derivatives: Compounds like N-phenylpyridine-3-carboxamide have similar functional groups.

Uniqueness

2-chloro-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c17-15-13(2-1-4-19-15)16(22)20-11-12-3-5-18-14(10-12)21-6-8-23-9-7-21/h1-5,10H,6-9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIUPJERZGJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=C2)CNC(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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